2-Methyl-4-(piperidin-1-yl)benzoic acid

Description

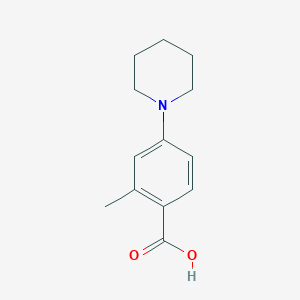

2-Methyl-4-(piperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the ortho (2-) position and a piperidin-1-yl substituent at the para (4-) position. This compound’s structural motifs are common in pharmaceuticals, where piperidine moieties often enhance receptor binding, and benzoic acid scaffolds contribute to metabolic stability and solubility modulation via ionization .

Properties

IUPAC Name |

2-methyl-4-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-9-11(5-6-12(10)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCAMXCMGWFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperidin-1-yl)benzoic acid typically involves the reaction of 2-methyl-4-chlorobenzoic acid with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group.

Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: this compound can be converted to 2-carboxy-4-(piperidin-1-yl)benzoic acid.

Reduction: The product can be 2-Methyl-4-(piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes or block receptor sites, thereby exerting its effects.

Comparison with Similar Compounds

Key Observations:

- Acidity (pKa) : The piperidin-1-yl group (electron-donating) raises the pKa compared to benzoic acid, reducing acidity. The 4-bromo derivative’s electron-withdrawing groups significantly lower its pKa .

- Lipophilicity (logP) : The methyl and piperidine groups increase logP relative to benzoic acid, enhancing membrane permeability but reducing aqueous solubility. Repaglinide’s high logP reflects its extended hydrophobic structure .

- Solubility : Bulky substituents (e.g., piperidine, bromo-sulfamoyl groups) reduce water solubility due to increased molecular weight and steric hindrance .

Extraction and Diffusivity

Evidence from emulsion liquid membrane studies highlights the role of substituents in extraction efficiency:

- Benzoic acid achieves >98% extraction in 5 minutes due to a high distribution coefficient (m) .

- Prediction for this compound: Its higher logP (2.50 vs. However, ionization of the piperidine group at lower pH may reduce efficiency .

- Effective diffusivity: Benzoic acid > acetic acid > phenol in membrane phases . The target compound’s diffusivity is likely lower than benzoic acid due to its larger size but higher than phenol due to moderate hydrophobicity.

Pharmacological Relevance

- Piperidine-containing analogs : The piperidine ring facilitates interactions with biological targets (e.g., enzymes, receptors), as seen in Repaglinide’s mechanism of action (pancreatic β-cell K+ channel inhibition) .

- Structural complexity : Repaglinide’s extended structure enables specific binding, whereas simpler analogs like this compound may serve as intermediates or modulators of solubility/bioavailability in drug design .

Notes

- Contradictions : While lipophilicity suggests enhanced extraction, ionization of the piperidine group under acidic conditions may complicate predictions .

- Research gaps : Direct pharmacological data for this compound are absent in the evidence; further studies on its biological activity are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.